molecular formula C10H14BrOP B14318486 Phosphinic bromide, (1,1-dimethylethyl)phenyl- CAS No. 113502-20-8

Phosphinic bromide, (1,1-dimethylethyl)phenyl-

Cat. No.: B14318486
CAS No.: 113502-20-8
M. Wt: 261.09 g/mol
InChI Key: FPHUBDJKKKVZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic bromide, (1,1-dimethylethyl)phenyl- is an organophosphorus compound characterized by the presence of a phosphinic bromide group attached to a phenyl ring with a tert-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic bromide, (1,1-dimethylethyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine acting as an electrophile that substitutes the hydrogen atom on the phosphorus atom .

Industrial Production Methods

Industrial production of phosphinic bromide, (1,1-dimethylethyl)phenyl- often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the bromination process. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphinic bromide, (1,1-dimethylethyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphinic acid derivatives, phosphine oxides, and substituted phosphinic compounds. These products have diverse applications in different fields of research and industry .

Mechanism of Action

The mechanism of action of phosphinic bromide, (1,1-dimethylethyl)phenyl- involves its ability to participate in various chemical reactions due to the presence of the reactive bromide group. The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromide group, which makes the phosphorus atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic bromide, (1,1-dimethylethyl)phenyl- is unique due to the presence of the bromide group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required .

Properties

CAS No.

113502-20-8

Molecular Formula

C10H14BrOP

Molecular Weight

261.09 g/mol

IUPAC Name

[bromo(tert-butyl)phosphoryl]benzene

InChI

InChI=1S/C10H14BrOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

FPHUBDJKKKVZIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.